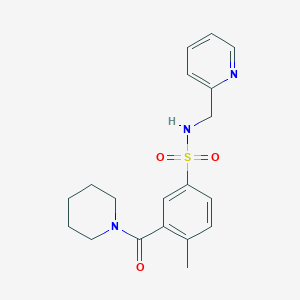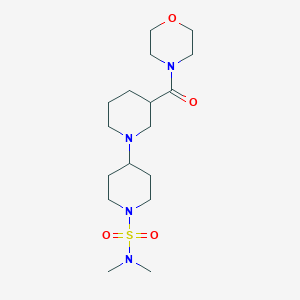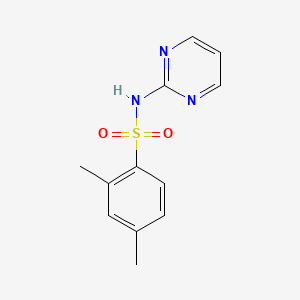
4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based molecule that has shown promising results in various studies related to cancer, inflammation, and autoimmune diseases.
作用机制
The mechanism of action of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in cancer growth and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells. 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to cell death. It also inhibits the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In inflammation and autoimmune diseases, 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of these diseases.
实验室实验的优点和局限性
One advantage of using 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments is its specificity towards cancer cells and inflammatory pathways. It has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is its solubility in water, which can make it difficult to administer in vivo. This can be overcome by formulating 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in a suitable carrier or by using alternative administration routes.
未来方向
There are several future directions for 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide research. One direction is to further elucidate its mechanism of action and identify specific targets for cancer therapy and inflammation. Another direction is to explore the potential of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in combination with other drugs for enhanced therapeutic efficacy. Additionally, the development of more efficient synthesis methods and formulations can improve the practical applications of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in research and clinical settings.
In conclusion, 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a promising chemical compound that has shown potential in cancer therapy and inflammation. Its specificity towards cancer cells and inflammatory pathways, along with its minimal toxicity towards normal cells, make it a valuable candidate for further research and development. The optimization of synthesis methods and formulations, along with the identification of specific targets and combination therapies, can pave the way for the practical applications of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in the future.
合成方法
The synthesis of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 4-methyl-3-nitrobenzenesulfonamide with piperidine-1-carboxylic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with pyridine-2-carboxaldehyde to obtain 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide. This method has been optimized to achieve high yields and purity of the final product.
科学研究应用
4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. In cancer research, 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has been found to be effective against various types of cancer, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
属性
IUPAC Name |
4-methyl-3-(piperidine-1-carbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-8-9-17(13-18(15)19(23)22-11-5-2-6-12-22)26(24,25)21-14-16-7-3-4-10-20-16/h3-4,7-10,13,21H,2,5-6,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOOFZOOYJCSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(piperidine-1-carbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(allyloxy)phenyl]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5303621.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5303625.png)
![1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303628.png)
![methyl 6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidine-4-carboxylate](/img/structure/B5303643.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)
![2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)

![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303672.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)


![N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5303692.png)
![N-(4-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5303696.png)
